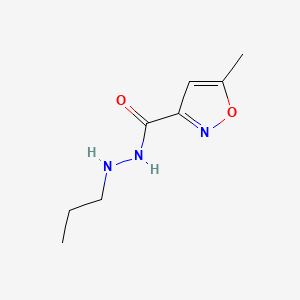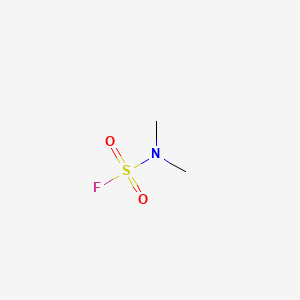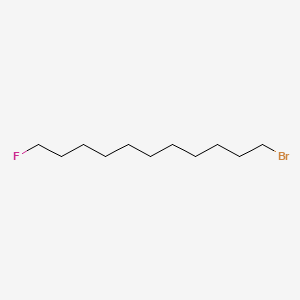
1-(フェニルエチニル)-1-シクロペンタノール
概要
説明
1-(Phenylethynyl)-1-cyclopentanol is an organic compound characterized by a cyclopentane ring substituted with a phenylethynyl group and a hydroxyl group
科学的研究の応用
1-(Phenylethynyl)-1-cyclopentanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用機序
Target of Action
Similar compounds, such as indole derivatives, have been found to inhibit bcl-2 and mcl-1 proteins . These proteins play a crucial role in regulating cell death and survival, making them important targets in cancer research.
Mode of Action
It’s likely that the compound interacts with its targets through various forces such as van der waals forces and hydrogen bonds . This interaction could lead to changes in the target proteins, potentially affecting their function and resulting in downstream effects.
Biochemical Pathways
Compounds that inhibit bcl-2 and mcl-1 proteins can affect pathways related to cell survival and apoptosis . The downstream effects of these changes could include altered cell proliferation and survival, which are critical factors in diseases like cancer.
Result of Action
Based on the potential targets of similar compounds, it’s plausible that the compound could affect cell survival and proliferation . These effects could potentially be harnessed for therapeutic purposes, particularly in the treatment of diseases characterized by abnormal cell proliferation, such as cancer.
準備方法
Synthetic Routes and Reaction Conditions: 1-(Phenylethynyl)-1-cyclopentanol can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, where a phenylacetylene is coupled with a cyclopentyl halide in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs in a solvent such as dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods: Industrial production of 1-(Phenylethynyl)-1-cyclopentanol may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and efficiency. Continuous flow reactors and advanced purification techniques are often employed to ensure high purity of the final product .
化学反応の分析
Types of Reactions: 1-(Phenylethynyl)-1-cyclopentanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The phenylethynyl group can be reduced to a phenylethyl group using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Thionyl chloride in the presence of a base.
Major Products:
Oxidation: 1-(Phenylethynyl)cyclopentanone.
Reduction: 1-(Phenylethyl)-1-cyclopentanol.
Substitution: 1-(Phenylethynyl)-1-cyclopentyl chloride.
類似化合物との比較
1-(Phenylethynyl)-1-cyclohexanol: Similar structure but with a cyclohexane ring.
1-(Phenylethynyl)-1-butanol: Similar structure but with a butane chain instead of a cyclopentane ring.
1-(Phenylethynyl)-1-propanol: Similar structure but with a propane chain.
Uniqueness: 1-(Phenylethynyl)-1-cyclopentanol is unique due to its cyclopentane ring, which imparts distinct steric and electronic properties compared to its linear or larger ring analogs. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
特性
IUPAC Name |
1-(2-phenylethynyl)cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O/c14-13(9-4-5-10-13)11-8-12-6-2-1-3-7-12/h1-3,6-7,14H,4-5,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUXLFHBOAAXED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#CC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80179809 | |
| Record name | 1-(Phenylethynyl)-1-cyclopentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80179809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25118-60-9 | |
| Record name | 1-(Phenylethynyl)-1-cyclopentanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025118609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Phenylethynyl)-1-cyclopentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80179809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-(azaniumylamino)-2-oxo-1-(5-phenyl-1,2,4-triazin-3-yl)ethyl]azanium;dibromide](/img/structure/B1616856.png)


![ethyl 4-[3-(diethylamino)propoxymethyl]benzoate](/img/structure/B1616859.png)









